molecular formula C7H14N2 B14724193 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- CAS No. 6523-29-1

1,2-Diazabicyclo(2.2.2)octane, 2-methyl-

Cat. No.: B14724193
CAS No.: 6523-29-1
M. Wt: 126.20 g/mol
InChI Key: YYUSAVOEFPHFOJ-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo(2.2.2)octane, 2-methyl-, also known as 2-methyl-1,4-diazabicyclo[2.2.2]octane, is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO. This compound is known for its nucleophilic properties and is widely used as a catalyst and reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- can be synthesized through various methods. One common method involves the cyclization of 4-cyano-2-amino-1-butene with ammonia, resulting in the formation of the desired bicyclic structure . The reaction typically requires specific conditions such as the presence of a solvent like tetrahydrofuran and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include alkyl halides, aldehydes, and ketones. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and catalysts to achieve the desired products .

Major Products: The major products formed from reactions involving 1,2-diazabicyclo(2.2.2)octane, 2-methyl- include substituted amines, cyclic compounds, and various organic intermediates used in further synthesis .

Mechanism of Action

The mechanism of action of 1,2-diazabicyclo(2.2.2)octane, 2-methyl- involves its role as a nucleophilic catalyst. It facilitates reactions by donating electron pairs to electrophilic centers, thereby stabilizing transition states and lowering activation energies. This compound can also form complexes with various substrates, enhancing their reactivity in subsequent reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Diazabicyclo(2.2.2)octane, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as a strong nucleophile and form stable complexes makes it valuable in both research and industrial applications .

Properties

CAS No.

6523-29-1

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-1,2-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C7H14N2/c1-8-6-7-2-4-9(8)5-3-7/h7H,2-6H2,1H3

InChI Key

YYUSAVOEFPHFOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCN1CC2

Origin of Product

United States

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